molecular formula C14H21NO3 B14815380 tert-Butyl (S)-(3-(1-hydroxyethyl)benzyl)carbamate

tert-Butyl (S)-(3-(1-hydroxyethyl)benzyl)carbamate

Cat. No.: B14815380
M. Wt: 251.32 g/mol
InChI Key: CWHAYCBUIGQKQP-JTQLQIEISA-N
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Description

tert-Butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by its tert-butyl group, which provides steric hindrance and stability, making it useful in various chemical reactions.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate

InChI

InChI=1S/C14H21NO3/c1-10(16)12-7-5-6-11(8-12)9-15-13(17)18-14(2,3)4/h5-8,10,16H,9H2,1-4H3,(H,15,17)/t10-/m0/s1

InChI Key

CWHAYCBUIGQKQP-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC=CC(=C1)CNC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C1=CC=CC(=C1)CNC(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate phenylmethyl halide under basic conditions. The reaction can be carried out using a palladium-catalyzed cross-coupling reaction with aryl halides and tert-butyl carbamate in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like thiols or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate is used as a protecting group for amines in peptide synthesis. The tert-butyl group can be removed under acidic conditions, allowing for the selective deprotection of amines .

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate for investigating the mechanisms of carbamate hydrolysis by various enzymes.

Medicine

In medicine, carbamates are explored for their potential use as prodrugs. The stability of the tert-butyl group allows for controlled release of the active drug in the body.

Industry

In the industrial sector, tert-butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate is used in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in the production of various chemical products .

Mechanism of Action

The mechanism of action of tert-butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate involves the hydrolysis of the carbamate group to release the corresponding amine. This reaction is catalyzed by enzymes such as carbamate hydrolases. The molecular targets and pathways involved in this process include the active sites of these enzymes, which facilitate the cleavage of the carbamate bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate is unique due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the phenylmethyl group. This combination allows for selective reactions and applications in various fields, making it a versatile compound in organic synthesis and research.

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